5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-2-methylamidinomethyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-2-methylamidinomethyl-1H-imidazole is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dichlorophenylthio group, an isopropyl group, and a methylamidinomethyl group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-2-methylamidinomethyl-1H-imidazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde.
Introduction of the Dichlorophenylthio Group: This step involves the nucleophilic substitution reaction of a suitable phenylthio precursor with 3,5-dichlorobenzene.
Attachment of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides.
Formation of the Methylamidinomethyl Group: This step involves the reaction of the imidazole derivative with methylamine and formaldehyde under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-2-methylamidinomethyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenylthio group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-2-methylamidinomethyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-2-methylamidinomethyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichlorophenyl isothiocyanate
- 3,5-Dichlorophenylthio derivatives
Uniqueness
5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-2-methylamidinomethyl-1H-imidazole is unique due to its specific combination of functional groups and its potential for diverse applications. Compared to similar compounds, it may offer distinct advantages in terms of reactivity, stability, and biological activity.
Properties
CAS No. |
178979-75-4 |
---|---|
Molecular Formula |
C16H20Cl2N4S |
Molecular Weight |
371.3 g/mol |
IUPAC Name |
N'-[[5-(3,5-dichlorophenyl)sulfanyl-1-methyl-4-propan-2-ylimidazol-2-yl]methyl]ethanimidamide |
InChI |
InChI=1S/C16H20Cl2N4S/c1-9(2)15-16(22(4)14(21-15)8-20-10(3)19)23-13-6-11(17)5-12(18)7-13/h5-7,9H,8H2,1-4H3,(H2,19,20) |
InChI Key |
ZRZMUWCWXQQMDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N(C(=N1)CN=C(C)N)C)SC2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.